1H-Imidazole, 1,1'-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride
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Overview
Description
1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride is a complex organic compound with the molecular formula C38H50Cl2GeN4 and a molecular weight of 706.376 g/mol . This compound is characterized by its unique structure, which includes imidazole rings, naphthalenylmethyl groups, and a germylene core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the imidazole rings, followed by the introduction of the naphthalenylmethyl groups. The germylene core is then incorporated through a series of reactions involving organogermanium compounds. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability .
Chemical Reactions Analysis
1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, while the naphthalenylmethyl groups can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride include:
1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-phenylmethyl)-, dihydrochloride: This compound has a phenylmethyl group instead of a naphthalenylmethyl group, leading to different chemical and biological properties.
1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-benzyl)-, dihydrochloride:
The uniqueness of 1H-Imidazole, 1,1’-(bis(3-methylbutyl)germylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in its analogs.
Properties
CAS No. |
153714-97-7 |
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Molecular Formula |
C38H50Cl2GeN4 |
Molecular Weight |
706.4 g/mol |
IUPAC Name |
bis(3-methylbutyl)-bis[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germane;dihydrochloride |
InChI |
InChI=1S/C38H48GeN4.2ClH/c1-29(2)19-21-39(22-20-30(3)4,42-25-23-40-37(42)27-33-15-9-13-31-11-5-7-17-35(31)33)43-26-24-41-38(43)28-34-16-10-14-32-12-6-8-18-36(32)34;;/h5-18,29-30H,19-28H2,1-4H3;2*1H |
InChI Key |
OPYGEQJLCLDMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Ge](CCC(C)C)(N1CCN=C1CC2=CC=CC3=CC=CC=C32)N4CCN=C4CC5=CC=CC6=CC=CC=C65.Cl.Cl |
Origin of Product |
United States |
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